Apatinib-d8 Hydrochloride is a deuterated form of apatinib, a potent small molecule inhibitor primarily targeting vascular endothelial growth factor receptor 2 (VEGFR2). This compound is utilized in research settings, particularly for quantifying apatinib in biological samples using advanced analytical techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. The deuterated version aids in improving the accuracy of pharmacokinetic studies by serving as an internal standard.
Apatinib-d8 Hydrochloride is synthesized from apatinib, which is classified as a tyrosine kinase inhibitor. It has shown efficacy in treating various cancers, particularly gastric cancer. The compound's CAS number is 2468771-44-8, and it is available through specialized biochemical suppliers for research purposes.
The synthesis of Apatinib-d8 Hydrochloride involves the introduction of deuterium atoms into the apatinib structure. This process can be achieved through various methods, including:
The detailed synthetic pathway typically includes multiple steps involving protection-deprotection strategies and careful control of reaction conditions to ensure high purity and yield of the final product.
The molecular formula for Apatinib-d8 Hydrochloride is C23H29D8N5O3, with a molecular weight of approximately 405.5 g/mol. The structure consists of a complex arrangement with multiple rings and functional groups that contribute to its biological activity.
Key structural features include:
Apatinib-d8 Hydrochloride undergoes various chemical reactions that are essential for its function as a tyrosine kinase inhibitor. These reactions include:
These reactions are typically studied using high-performance liquid chromatography to monitor concentration changes over time.
The primary mechanism of action for Apatinib-d8 Hydrochloride involves the inhibition of VEGFR2 signaling pathways. By blocking this receptor, Apatinib-d8 effectively reduces angiogenesis—the formation of new blood vessels—thereby limiting tumor growth and metastasis.
Key points regarding its mechanism include:
Apatinib-d8 Hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings, particularly in pharmacokinetic studies where accurate quantification is necessary.
Apatinib-d8 Hydrochloride is primarily used in scientific research for:
This compound plays a critical role in advancing our understanding of tyrosine kinase inhibitors' therapeutic potential and their metabolic pathways.
Apatinib-d8 Hydrochloride (CAS 2468771-44-8) is a deuterated analog of the tyrosine kinase inhibitor Apatinib. Its molecular formula is C₂₄H₁₆D₈ClN₅O, with eight deuterium atoms (²H or D) replacing hydrogen atoms at specific positions. The deuterium atoms are strategically incorporated into the cyclopropylmethyl group (–CH₂C₃H₃), resulting in a –CD₂C₃D₅ configuration (where C₃D₅ denotes a fully deuterated cyclopropyl ring) [1] [7]. This labeling preserves the core pharmacophore while altering molecular weight and bonding characteristics. The isotopic purity typically exceeds 95%, confirmed via HPLC and mass spectrometry [1] [10].
Table 1: Structural Features of Apatinib-d8 Hydrochloride
Property | Detail |
---|---|
Molecular Formula | C₂₄H₁₆D₈ClN₅O |
Deuterium Positions | Cyclopropylmethyl group (–CD₂C₃D₅) |
SIL Type | Deuterium |
Molecular Weight | 441.98 g/mol |
Unlabeled CAS (Free Base) | 2468771-43-7 |
The non-deuterated counterpart (Apatinib hydrochloride) has the molecular formula C₂₄H₂₅ClN₅O and a molecular weight of 434.00 g/mol. Deuterium substitution increases the molecular weight by ~8 atomic mass units (7.98 g/mol), a difference critical for mass spectrometry-based quantification. The deuterated compound exhibits nearly identical geometric and electronic properties to non-deuterated Apatinib due to conserved bond lengths and angles. However, C–D bonds are shorter and stronger than C–H bonds (bond energy: ~464 kJ/mol vs. ~414 kJ/mol), potentially altering metabolic stability [1] [2] [9].
Apatinib-d8 Hydrochloride displays high solubility in dimethyl sulfoxide (DMSO; 100 mg/mL, 226.25 mM) but limited solubility in aqueous buffers. For biological studies, it requires dissolution in DMSO followed by dilution with stabilizers like PEG300 or cyclodextrins. Three validated solubility protocols include:
Stability studies indicate:
Table 2: Solubility and Stability Profiles
Condition | Property |
---|---|
Solubility | |
DMSO | 100 mg/mL (226.25 mM) |
20% SBE-β-CD in Saline | ≥2.5 mg/mL (5.66 mM) |
Corn Oil | ≥2.5 mg/mL (5.66 mM) |
Stability (Solid) | |
4°C | >2 years |
–20°C | 3 years |
Stability (Solution) | |
–20°C (DMSO) | 1 month |
–80°C (DMSO) | 6 months |
The compound exhibits moderate hygroscopicity, requiring storage under inert conditions to prevent hydrate formation. Bulk material is a white-to-off-white crystalline solid (>95% HPLC purity) [1] [7]. Handling precautions include using anhydrous solvents and desiccated environments to avoid moisture-induced degradation. No polymorphic transitions are reported, but uncontrolled humidity reduces stability due to hydrochloride salt dissociation [7] [10].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0